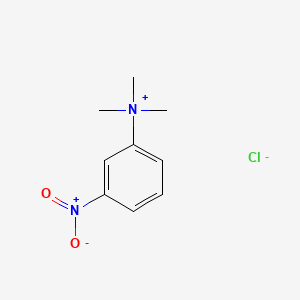

N,N,N-Trimethyl-3-nitroanilinium chloride

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

34907-26-1 |

|---|---|

Formule moléculaire |

C9H13ClN2O2 |

Poids moléculaire |

216.66 g/mol |

Nom IUPAC |

trimethyl-(3-nitrophenyl)azanium;chloride |

InChI |

InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |

Clé InChI |

GHQUMTJGFRNQSR-UHFFFAOYSA-M |

SMILES canonique |

C[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[Cl-] |

Origine du produit |

United States |

Purification and Isolation Techniques for Quaternary Ammonium Salts

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For quaternary ammonium salts, which are often highly polar, polar solvents are generally required.

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the quaternary ammonium salt decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

A broad and simple method for the purification of heteroaromatic quaternary salts involves the use of an anion exchange resin in non-aqueous media, which can be followed by crystallization. nih.gov

Table 3: Common Solvents for Recrystallization of Organic Salts

| Solvent | Polarity | Notes |

| Ethanol | Polar Protic | Often a good choice for polar compounds. |

| Isopropanol | Polar Protic | Similar to ethanol, can be effective. |

| Acetonitrile | Polar Aprotic | Can be a good solvent for a range of polarities. |

| Water | Highly Polar Protic | Suitable for highly soluble salts. |

| Mixed Solvents | Variable | A mixture of a good solvent and a poor solvent can be used to fine-tune solubility. |

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of ionic compounds, including quaternary ammonium salts. This method separates molecules based on their net charge. For the purification of a cationic species like N,N,N-Trimethyl-3-nitroanilinium, a cation-exchange resin would be employed.

In this process, a solution of the crude product is passed through a column packed with a cation-exchange resin. The positively charged quaternary ammonium cations will bind to the negatively charged functional groups of the resin. Impurities that are neutral or anionic will pass through the column and be washed away. The purified quaternary ammonium salt is then eluted from the column by using a solution with a high concentration of a competing cation or by changing the pH of the eluent.

The use of an anion exchange resin has been described for the simple exchange of halide ions in quaternary heteroaromatic and ammonium salts in non-aqueous media, which also serves as a purification step by removing halide impurities. nih.gov

Washing with Organic Solvents

A simple purification method involves washing the crude solid product with a solvent in which the desired quaternary ammonium salt is insoluble, but the impurities are soluble. This can be an effective way to remove non-polar impurities from a polar salt. The crude solid is slurried in the chosen solvent, and the mixture is then filtered. The purified solid is collected on the filter and dried.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of N,N,N-Trimethylanilinium Salt Transformations

N,N,N-trimethylanilinium salts, including the 3-nitro substituted variant, exhibit a dual reactivity, participating in transformations at both the N-methyl groups and the aryl group. rsc.orgresearchgate.net The stability and reaction pathways of these salts are significantly influenced by several factors, including the nature of the nucleophile, the counterion, and the solvent system employed.

Nucleophilic Displacement Reactions

N,N,N-trimethylanilinium salts can undergo nucleophilic displacement reactions where the trimethylamine (B31210) group acts as a leaving group. This is a form of nucleophilic aromatic substitution (SNAr). These reactions are particularly prevalent in the synthesis of various functionalized aromatic compounds. rsc.orgresearchgate.net The positively charged trimethylammonio group makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The nucleophile first attacks the aromatic ring to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. In the subsequent step, the leaving group, in this case, trimethylamine, is eliminated, restoring the aromaticity of the ring. The rate of these reactions is often dependent on the stability of the Meisenheimer complex.

Competitive Demethylation Pathways (e.g., Reverse Menschutkin Reaction)

A significant competitive reaction pathway for N,N,N-trimethylanilinium salts is demethylation, which occurs via a nucleophilic attack on one of the methyl groups. researchgate.net This process is essentially the reverse of the Menschutkin reaction, which is the formation of a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide. This SN2-type reaction results in the formation of the corresponding N,N-dimethylaniline and a methylated nucleophile. rsc.orgresearchgate.net

The competition between nucleophilic aromatic substitution and demethylation is a critical aspect of the reactivity of these salts. The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. For instance, in the fluorination of trimethylanilinium salts, demethylation can sometimes be the dominant pathway, especially with more electron-rich anilinium systems. researchgate.net

Effects of Counterions on Reactivity

The counterion associated with the N,N,N-trimethylanilinium cation plays a crucial role in the salt's reactivity and stability, particularly in its thermal degradation which often proceeds via demethylation. rsc.org Studies on various N,N,N-trimethylanilinium halides have shown a clear trend in the rate of degradation, which correlates with the nucleophilicity of the halide counterion in polar aprotic solvents. rsc.org

For instance, the degradation of N,N,N-trimethylanilinium salts with different halide counterions in DMSO-d6 at 120 °C showed that the chloride salt degraded the fastest, followed by the bromide and then the iodide. rsc.org This is consistent with the order of halide nucleophilicity in such solvents. Non-nucleophilic counterions, on the other hand, can significantly enhance the thermal stability of the anilinium salts by retarding the demethylation process. rsc.org

Table 1: Effect of Halide Counterion on the Degradation of N,N,N-Trimethylanilinium Salts

| Counterion | % Degradation (in DMSO-d6 at 120 °C for 20 min) |

|---|---|

| Chloride | ~85% |

| Bromide | ~42% |

| Iodide | ~23% |

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent has a profound effect on both the rate and the mechanism of reactions involving N,N,N-trimethylanilinium salts. nih.govrsc.org The polarity of the solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction kinetics. In SNAr reactions, the solvent's ability to stabilize the charged Meisenheimer intermediate is a key factor. nih.govchemrxiv.org

For demethylation reactions, the solvent can affect the nucleophilicity of the counterion and the stability of the anilinium salt itself. For example, the degradation of anilinium iodides can be attenuated by the addition of water to a DMSO solution, which is thought to be due to the hydration of the halide anion, reducing its nucleophilicity. rsc.org The choice of solvent can thus be used to modulate the balance between nucleophilic aromatic substitution and demethylation.

Table 2: Illustrative Solvent Effects on the Rate of Nucleophilic Substitution Reactions

| Solvent | Relative Rate Constant (krel) | Dielectric Constant (ε) |

|---|---|---|

| Methanol | 1 | 32.7 |

| Dimethyl Sulfoxide (DMSO) | ~1300 | 46.7 |

| N,N-Dimethylformamide (DMF) | ~1600 | 36.7 |

| Acetonitrile | ~450 | 37.5 |

Reactivity of the Nitroaniline Moiety

The aromatic ring of this compound is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trimethylammonio group (-N(CH₃)₃⁺). Both of these substituents are strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. leah4sci.comchadsprep.comyoutube.com

Electrophilic Aromatic Substitution (EAS) Investigations

Due to the presence of two potent deactivating groups, the benzene (B151609) ring of this compound is extremely unreactive towards electrophilic aromatic substitution. testbook.com The nitro group deactivates the ring through both a strong inductive effect and a resonance effect, withdrawing electron density from the ortho and para positions. youtube.compressbooks.pub Similarly, the positively charged trimethylammonio group is a powerful deactivating group due to its strong inductive electron withdrawal. chadsprep.commasterorganicchemistry.com

Both the -NO₂ and -N(CH₃)₃⁺ groups are meta-directors. chadsprep.commasterorganicchemistry.com In this compound, these groups are in a meta-relationship to each other. Their directing effects are therefore cooperative, meaning they both direct incoming electrophiles to the same positions. The positions meta to the trimethylammonio group are C5 and C1 (which is already substituted). The positions meta to the nitro group are C1 and C5. Therefore, any potential EAS reaction would be directed to the C5 position.

However, the combined deactivating effect of these two groups makes such reactions extremely difficult to achieve under standard electrophilic substitution conditions. The high energy barrier for the formation of the arenium ion intermediate means that forcing conditions would be required, which could lead to degradation of the starting material. There is a lack of specific research findings in the scientific literature detailing successful electrophilic aromatic substitution reactions on this compound.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for compounds like this compound. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), which activate the ring towards nucleophilic attack.

The trimethylammonium group (-(N(CH₃)₃)⁺) is a powerful electron-withdrawing group due to its positive charge. In this compound, both the trimethylammonium and the nitro groups are situated on the benzene ring. For an SNAr reaction to occur, there must be a suitable leaving group on the aromatic ring. In the case of the parent compound, the chloride ion is a counter-ion and not bonded to the ring. However, if a related substrate with a leaving group (e.g., a halogen) at a position activated by the nitro and trimethylammonium groups were considered, SNAr would be a plausible reaction pathway. The nitro group at the meta position to the trimethylammonium group in this compound deactivates the ortho and para positions relative to itself for nucleophilic attack.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the leaving group: The leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring.

Rearrangement Reactions (e.g., Thermal and Acid-Catalyzed Rearrangements of N-Nitroanilines)

While this compound itself does not undergo the classic thermal or acid-catalyzed rearrangements seen in N-nitroanilines due to the absence of a proton on the ammonium nitrogen, the study of related N,N,N-trimethylanilinium salts provides insight into their thermal stability and degradation pathways, which can be considered a form of rearrangement.

Studies on the thermal degradation of N,N,N-trimethylanilinium salts have shown that they can undergo a thermal degradation that is consistent with a closed-shell SN2-centered degradative pathway. rsc.orgresearchgate.net This process involves the nucleophilic attack of the counter-ion (e.g., iodide) on one of the N-methyl groups, leading to the formation of the parent aniline (B41778) and a methyl halide. rsc.orgresearchgate.net

For this compound, a similar thermal degradation pathway can be postulated:

(C₆H₄(NO₂)(N(CH₃)₃))⁺Cl⁻ → C₆H₄(NO₂)N(CH₃)₂ + CH₃Cl

This reaction represents a de-methylation, which is a form of molecular rearrangement. The stability and rate of this degradation are influenced by factors such as the nature of the counter-ion and the substitution pattern on the aromatic ring. rsc.org

Denitrosation and Nitration Mechanisms

Direct denitrosation is not applicable to this compound as it is a nitro compound, not a nitrosamine. However, the chemistry of related N-nitroso compounds is relevant to understanding the broader reactivity of nitrogen-containing aromatic species.

Denitrosation of N-nitrosamines is typically an acid-catalyzed process. dur.ac.uksci-hub.se The mechanism generally involves the protonation of the nitrosamine, followed by the departure of the nitrosonium ion (NO⁺). dur.ac.uk The rate of denitrosation is influenced by the structure of the nitrosamine, the acidity of the medium, and the presence of nucleophilic catalysts. dur.ac.ukrsc.org

Nitration of the aromatic ring in this compound would be challenging due to the presence of two strong deactivating groups: the trimethylammonium and the nitro group. Both groups direct incoming electrophiles to the meta positions relative to themselves. In this compound, the positions meta to the trimethylammonium group are the nitro-substituted carbon and the carbon ortho to the nitro group. The positions meta to the nitro group are ortho and para to the trimethylammonium group. The strong deactivating nature of both substituents makes further electrophilic substitution, such as nitration, highly unfavorable under standard conditions.

Kinetic Studies of this compound Reactions

Direct kinetic studies specifically on this compound are not widely available in the literature. However, kinetic data from related N,N,N-trimethylanilinium salts can provide valuable insights.

Determination of Rate Laws and Activation Parameters

Kinetic studies on the thermal degradation of N,N,N-trimethylanilinium iodides have been performed. rsc.orgresearchgate.net For instance, the degradation of 4-formyl-N,N,N-trimethylanilinium iodide was monitored using ¹H NMR spectroscopy, allowing for the determination of reaction kinetics. rsc.org The degradation was found to follow a pathway consistent with an SN2 mechanism, where the rate is dependent on the concentration of the anilinium salt. rsc.orgresearchgate.net

A hypothetical rate law for the thermal degradation of this compound could be proposed as:

Rate = k [C₉H₁₃ClN₂O₂]

Where k is the rate constant. The activation parameters, such as activation energy (Ea) and the pre-exponential factor (A), could be determined by studying the reaction at different temperatures and applying the Arrhenius equation.

The following table shows the relative degradation of a range of N,N,N-trimethylanilinium iodides, which illustrates the effect of substituents on the degradation rate.

| Anilinium Salt | % Degradation (20 min at 120 °C in DMSO-d6) |

| 4-Formyl-N,N,N-trimethylanilinium iodide | ~60% |

| N,N,N-trimethylanilinium iodide | ~20% |

| 4-Methoxy-N,N,N-trimethylanilinium iodide | ~10% |

Data adapted from a study on the relative degradation of N,N,N-trimethylanilinium iodides. researchgate.net This table is for illustrative purposes to show the impact of substituents on reactivity.

Isotopic Labelling Studies (e.g., Deuterium (B1214612) Isotope Effects)

Isotopic labelling studies are a powerful tool for elucidating reaction mechanisms. For the thermal degradation of N,N,N-trimethylanilinium salts, a deuterium isotope effect could be investigated by using a deuterated methyl group (e.g., -N(CD₃)₃). A primary kinetic isotope effect would be expected if the C-H (or C-D) bond is broken in the rate-determining step. However, for the proposed SN2 degradation mechanism, where the attack is on the carbon atom, a significant primary kinetic isotope effect involving the methyl protons would not be anticipated. A small secondary isotope effect might be observed.

While no specific isotopic labelling studies on this compound were found, studies on related anilinium salt degradations have considered deuterium isotope effects to support the proposed SN2 mechanism. researchgate.net

Catalytic Reaction Kinetics

The reactions of this compound are not typically discussed in the context of catalytic kinetics in the available literature. However, related quaternary ammonium salts are known to function as phase-transfer catalysts. rsc.org In such applications, the kinetics would depend on the rate of transfer of the reactant between the aqueous and organic phases, which is facilitated by the quaternary ammonium salt.

Furthermore, the degradation of anilinium salts can be influenced by the presence of catalysts. For instance, metal-catalyzed cross-coupling reactions can utilize N,N,N-trimethylanilinium salts as aryl sources. rsc.org In these cases, the kinetics would be complex, involving the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. For N,N,N-Trimethyl-3-nitroanilinium chloride, DFT calculations, typically using functionals like B3LYP, are employed to predict its optimized geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net

DFT studies can provide precise data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For the N,N,N-Trimethyl-3-nitroanilinium cation, key parameters would include the C-N bond lengths of the quaternary ammonium (B1175870) group, the geometry of the benzene (B151609) ring, and the orientation of the nitro group relative to the aromatic plane. The presence of the electron-withdrawing nitro group and the positively charged trimethylammonium group significantly influences the electronic distribution and geometry of the benzene ring. researchgate.net

Below is an illustrative table of the kind of structural data that can be obtained from DFT calculations for the N,N,N-Trimethyl-3-nitroanilinium cation.

Illustrative DFT-Calculated Molecular Geometry Parameters (Note: The following data is hypothetical and for illustrative purposes, as specific literature values for this compound are not available.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-NO₂ Bond Length | The length of the bond connecting the nitro group to the benzene ring. | 1.48 Å |

| N-O Bond Length (Nitro) | The average length of the nitrogen-oxygen bonds within the nitro group. | 1.23 Å |

| C-N⁺ Bond Length (Ring) | The length of the bond connecting the trimethylammonium group to the ring. | 1.49 Å |

| C-N⁺ Bond Length (Methyl) | The average length of the bonds between the nitrogen and methyl carbons. | 1.51 Å |

| C-NO₂ Dihedral Angle | The twist of the nitro group out of the aromatic plane. | 5.2° |

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that derive results directly from theoretical principles without the inclusion of experimental data. HF theory approximates the many-electron wavefunction as a single Slater determinant, which describes the antisymmetric nature of electrons. While computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a foundational method and a starting point for more advanced correlated calculations. researchgate.net

For this compound, HF calculations can be used to determine the molecular orbitals and their energies. These calculations provide a qualitative understanding of the electronic structure and are often used as a reference for more sophisticated methods. Comparing HF results with DFT can elucidate the importance of electron correlation effects on the molecule's properties.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions. ufpe.br It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. ufpe.brnih.gov

For this compound, NBO analysis would provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds. It quantifies the charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. For instance, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the methyl groups or the benzene ring into antibonding orbitals. The analysis also yields natural atomic charges, which provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. These charges would highlight the strong positive charge on the nitrogen atom of the ammonium group and the electron-withdrawing effect of the nitro group on the aromatic ring.

Illustrative NBO Analysis Data (Note: The following data is hypothetical and for illustrative purposes.)

| Atom/Group | Illustrative Natural Charge (e) | Key Donor-Acceptor Interactions | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| N⁺(CH₃)₃ Group | +0.95 | π(C=C) -> σ(C-N⁺) | 4.5 |

| Aromatic Ring | Variable by position | ||

| NO₂ Group | -0.40 (on O atoms) | n(O) -> π(C=C) | 15.2 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. researchgate.netacs.org The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the presence of the strongly electron-withdrawing nitro group and the positively charged trimethylammonium group would be expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene or aniline (B41778). The LUMO would likely be localized on the nitroaromatic ring, making it susceptible to nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its stability and potential for electronic excitation. nih.gov

Illustrative FMO Analysis Data (Note: The following data is hypothetical and for illustrative purposes.)

| Orbital | Illustrative Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Aromatic Ring |

| LUMO | -3.2 | Nitro Group and Aromatic Ring |

| HOMO-LUMO Gap | 5.3 | - |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with other molecules, such as solvents.

For an ionic compound like this compound, MD simulations are particularly useful for studying its behavior in solution. The simulations can model the interactions between the N,N,N-Trimethyl-3-nitroanilinium cation, the chloride anion, and the surrounding solvent molecules. These simulations provide insights into the structure of the solvation shell around the ions. researchgate.net

In an aqueous solution, water molecules would be expected to form a structured hydration shell around both the cation and the anion. The simulations can reveal the average number of water molecules in the first solvation shell, their orientation, and the strength of the ion-solvent interactions through the calculation of radial distribution functions and interaction energies. For the N,N,N-Trimethyl-3-nitroanilinium cation, there would be specific interactions between water and the charged trimethylammonium headgroup, as well as interactions with the hydrophobic aromatic ring and the polar nitro group. unict.it Understanding these solvation effects is critical for predicting the compound's solubility, stability, and reactivity in different environments. researchgate.net

Conformational Analysis and Stability

Computational studies on similar substituted nitroanilines, such as 2-methyl-5-nitroaniline, have indicated that the aromatic ring remains largely planar. core.ac.uk For N,N,N-Trimethyl-3-nitroanilinium, it is predicted that the nitro group also lies nearly coplanar with the benzene ring to maximize π-electron delocalization. core.ac.uk However, the bulky trimethylammonium group introduces significant steric hindrance. The C-N bond connecting this group to the ring is subject to rotation, but the lowest energy conformation would involve a staggered arrangement of the methyl groups relative to the ring to minimize steric clash.

The stability of the compound is influenced by a weak intramolecular charge transfer from the electron-donating amino group (in its quaternary form) to the strongly electron-withdrawing nitro group. core.ac.uk The positive charge on the nitrogen atom of the trimethylammonium group, however, reduces the electron-donating capacity of the substituent compared to a simple amino group.

Predicted Geometric Parameters for N,N,N-Trimethyl-3-nitroanilinium Note: This data is predictive and based on general principles of computational chemistry, as specific experimental or high-level computational data for this molecule is not readily available.

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Dihedral Angle (Ring - Nitro Group) | ~0-10° | Maximization of π-conjugation, similar to other nitroanilines. core.ac.uk |

| Rotational Barrier (C-N(CH₃)₃⁺) | Low | Expected free rotation, though certain staggered conformations are preferred. |

| Molecular Planarity | Aromatic ring is planar, substituents may be slightly out of plane. | General structure of substituted benzenes. core.ac.uk |

Mechanistic Insights from Computational Modeling

While no specific reaction mechanisms involving this compound have been computationally modeled in detail, insights can be drawn from studies on related nitroaromatic and ammonium compounds. dtic.milresearchgate.net

Transition State Characterization

The reactivity of this compound will likely involve either the nitro group or the aromatic ring. For instance, in a potential nucleophilic aromatic substitution reaction, a transition state would involve the approaching nucleophile and the phenyl ring forming a negatively charged intermediate known as a Meisenheimer complex. Computational modeling would characterize this transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.

In thermal decomposition, the primary initiation step for many nitroaromatic compounds is the homolysis of the C-NO₂ bond. dtic.mil Computational characterization of this transition state would involve elongating the C-N bond and calculating the associated energy profile to determine the activation energy.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves mapping the potential energy surface from reactants to products. For a compound like this compound, several pathways could be computationally explored:

Reduction of the Nitro Group: A common reaction for nitroaromatics is the reduction to an amino group. Computational modeling could elucidate the multi-step pathway involving nitroso and hydroxylamine (B1172632) intermediates.

Decomposition: The thermal decomposition of ammonium salts can be complex. aidic.it A computational study could explore pathways involving the loss of methyl groups or the breakdown of the aromatic ring, especially under high-energy conditions.

Nef-type Reactions: Although the Nef reaction typically applies to nitroalkanes, computational studies could explore the possibility of analogous transformations under specific conditions, involving the formation of a nitronate-like intermediate. wikipedia.orgorganic-chemistry.org

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico methods are frequently used to predict the toxicological properties of compounds, which is particularly relevant for nitroaromatics due to their known biological activity.

QSAR Model Development for Chemical Interactions

QSAR models correlate a compound's structural or physicochemical properties with its biological activity or toxicity. For anilines and phenols, QSAR studies have shown that toxicity is often determined by hydrophobicity (logP) and electronic properties, such as the energy of the lowest unoccupied molecular orbital (E LUMO). nih.govresearchgate.net

A QSAR model for the toxicity of compounds like this compound would likely include the following descriptors:

Hydrophobicity (logP): The quaternary ammonium group makes the molecule more water-soluble, which will influence its bioavailability and interaction with biological membranes.

Electronic Descriptors (E-LUMO, E-HOMO): The low-lying LUMO of the nitroaromatic system makes it susceptible to receiving electrons, which is a key factor in its toxicity. researchgate.net

Steric Descriptors: The size and shape of the molecule influence its ability to bind to biological targets.

Studies on related compounds have indicated that the presence of nitro groups tends to increase toxicity toward aquatic species. nih.gov

In Silico Prediction of Chemical Properties and Reactivity

Various chemical properties of this compound can be predicted using computational tools. These predictions are valuable for assessing its potential environmental fate and reactivity. PubChem, for instance, provides several computed properties. nih.gov

An important area of in silico prediction for aromatic amines is mutagenicity, which is often linked to the formation of a reactive nitrenium ion upon metabolic activation. researchgate.net Computational models can predict the stability of this nitrenium ion, with greater stability correlating to a higher potential for mutagenicity.

Predicted Properties for N,N,N-Trimethyl-3-nitroanilinium Data sourced from cheminformatics predictions and general QSAR principles.

| Property/Descriptor | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | 216.66 g/mol nih.gov | Basic molecular property used in many calculations. |

| XLogP3 (Predicted) | -2.1 | Indicates high water solubility and low lipophilicity. |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | Influences membrane permeability and solubility. mdpi.com |

| Reactivity | Susceptible to nucleophilic attack and reduction of the nitro group. | Governed by the electron-withdrawing nitro group and charged headgroup. |

| Predicted Toxicity | Considered toxic; QSAR models for anilines link nitro groups to increased toxicity. nih.govnih.gov | Important for hazard assessment and regulatory purposes. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy, the protons on the aromatic ring of N,N,N-Trimethyl-3-nitroanilinium chloride are expected to show distinct signals in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and the positively charged trimethylammonium group. The protons on the three methyl groups of the quaternary ammonium (B1175870) moiety would appear as a single, sharp peak further upfield, likely in the range of 3.5-4.5 ppm, integrating to nine protons.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the aromatic ring would resonate in the 120-150 ppm range. The carbon directly attached to the nitro group and the carbon bonded to the quaternary ammonium group are expected to be the most deshielded. The three equivalent methyl carbons of the trimethylammonium group would give rise to a single signal in the 50-60 ppm region.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, 2D NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to determine their relative positions. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show longer-range couplings between protons and carbons (2-3 bonds), which is crucial for identifying the quaternary carbons and confirming the substitution pattern on the benzene (B151609) ring. Specific 2D NMR data for this compound is not found in the available literature.

Variable Temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as restricted rotation around single bonds. For this compound, VT NMR could be employed to investigate the rotational barrier of the C-N bond connecting the aromatic ring and the trimethylammonium group. However, due to the symmetry of the trimethylammonium group, significant changes in the spectrum are not anticipated unless there are specific solvent interactions or conformational locking at low temperatures. There are no available VT NMR studies for this compound in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically in the regions of 1560-1515 cm⁻¹ and 1365-1335 cm⁻¹, respectively.

The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the quaternary ammonium group is often identified by C-N stretching and CH₃ bending vibrations. Raman spectroscopy of quaternary ammonium starches has shown characteristic bands for the trimethyl ammonium substituent at approximately 3030, 970, and 761 cm⁻¹. researchgate.net Similar features would be expected for this compound. Although specific IR and Raman spectra for the title compound are not available, data for related compounds like 1-(2-nitrophenyl)piperazine (B181537) show aromatic C-H stretching vibrations around 3080 cm⁻¹. scispace.com

Interactive Data Table: Expected Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| N⁺-(CH₃)₃ Stretch/Bend | ~3030, 970, 761 | Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric NO₂ Stretch | 1560 - 1515 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which is a pre-charged quaternary ammonium salt, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The mass spectrum would be expected to show a prominent peak for the intact cation, [C₉H₁₃N₂O₂]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.10 Da).

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of one or more methyl groups as neutral molecules (CH₃) or as radicals (•CH₃), and potentially the loss of the nitro group (NO₂). The study of quaternary ammonium compounds by mass spectrometry has shown that they can be challenging to analyze, but techniques like ESI are effective. nih.gov While predicted collision cross-section data for various adducts of the cation are available, detailed experimental mass spectra and fragmentation patterns for this compound are not published in the searched literature. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass of the constituent cation, [N,N,N-Trimethyl-3-nitroanilinium]⁺.

The molecular formula of the cationic component is C₉H₁₃N₂O₂⁺. The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, has been computed for this ion. This value serves as a benchmark for experimental determination. The calculated monoisotopic mass of the N,N,N-Trimethyl-3-nitroanilinium cation is 181.0977 Da. nih.gov In a complete analysis of the salt, the chloride counter-ion is also considered, leading to a computed monoisotopic mass for the entire compound (C₉H₁₃ClN₂O₂) of 216.066555 Da. nih.govnih.gov

Experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass measurement for the cation that is within a few parts per million (ppm) of the theoretical value, thus confirming its elemental formula.

| Species | Molecular Formula | Computed Monoisotopic Mass (Da) | Source |

|---|---|---|---|

| N,N,N-Trimethyl-3-nitroanilinium Cation | C₉H₁₃N₂O₂⁺ | 181.0977 | nih.gov |

| This compound | C₉H₁₃ClN₂O₂ | 216.066555 | nih.govnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for analyzing polar and pre-charged molecules. amolf.nl As this compound is a quaternary ammonium salt, it exists as a pre-formed cation in solution, making it ideally suited for analysis by positive-ion ESI-MS. nih.govamolf.nl

The ionization behavior of this compound is straightforward. In the ESI source, the dissolved compound is aerosolized and desolvated, leading to the direct transfer of the [N,N,N-Trimethyl-3-nitroanilinium]⁺ cation into the gas phase for mass analysis. longdom.org The primary ion observed in the resulting mass spectrum would correspond to the intact cation with a mass-to-charge ratio (m/z) of approximately 181.1.

Unlike many neutral molecules that require protonation or adduct formation (e.g., with sodium or potassium ions) to be observed in ESI-MS, quaternary ammonium compounds are detected directly due to their permanent charge. nih.govresearchgate.net While adducts of the primary cation can sometimes be observed, the dominant species is the cation itself. The stability of the quaternary ammonium group means that in-source fragmentation is generally minimal under soft ionization conditions. amolf.nl However, by increasing the cone voltage or applying collision-induced dissociation (CID), fragmentation can be induced, which may involve the loss of methyl groups or cleavage related to the nitro-substituted aromatic ring. longdom.org The fragmentation of nitroaromatic compounds can be complex, often involving the loss of NO or NO₂ groups. nih.govresearchgate.net

Theoretical predictions for the behavior of the N,N,N-Trimethyl-3-nitroanilinium cation in an ESI-MS system include the formation of various adducts, each with a specific predicted collision cross-section (CCS), which relates to the ion's shape and size in the gas phase. nih.govuni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M]⁺ | 181.09715 | 133.5 | nih.govuni.lu |

| [M+H]⁺ | 182.10498 | 135.4 | nih.govuni.lu |

| [M+Na]⁺ | 204.08692 | 142.4 | nih.govuni.lu |

| [M+K]⁺ | 220.06086 | 132.4 | nih.govuni.lu |

| [M+NH₄]⁺ | 199.13152 | 154.9 | nih.govuni.lu |

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction studies for N,N,N-Trimethyl-3-nitroanilinium chloride were identified.

Specific bond lengths, bond angles, and other geometrical parameters for this compound derived from SCXRD are not available in the public domain.

A detailed analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound is not possible without crystallographic data. For the related compound, 3-nitroanilinium chloride, studies have shown that the crystal packing is stabilized by N—H···Cl hydrogen bonds, forming layered structures. nih.gov

Polymorphism and Crystallization Studies

There are no available studies on the polymorphism of this compound. The parent compound, 3-nitroanilinium chloride, is known to exhibit polymorphism, with both triclinic and monoclinic forms having been reported. nih.govresearchgate.net These different crystalline forms arise from variations in the crystallization environment. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Information regarding the use of powder X-ray diffraction for the characterization of bulk this compound is not present in the available literature. PXRD is a standard technique for confirming the phase purity of a crystalline material.

Applications in Organic Synthesis and Catalysis

Role as a Synthetic Intermediate

As a synthetic intermediate, N,N,N-Trimethyl-3-nitroanilinium chloride offers a reactive scaffold that can be readily modified to generate more complex molecular architectures.

This compound is a valuable precursor for a range of derivatization reactions. The presence of the nitro group on the aromatic ring allows for its reduction to an amino group, which can then undergo a variety of subsequent transformations. organic-chemistry.org This two-step sequence significantly expands the synthetic utility of the parent compound.

One of the key derivatization pathways involves the transformation of the resulting amine into a diazonium salt. Aryl diazonium salts are highly reactive species and are pivotal intermediates in the synthesis of a wide array of organic compounds, including azo dyes. kashanu.ac.ir These dyes are characterized by the presence of an azo group (-N=N-) and are extensively used as colorants in various industries. The general scheme for this derivatization is as follows:

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding N,N,N-trimethyl-3-aminoanilinium chloride. Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation. organic-chemistry.org

Diazotization: The resulting anilinium derivative is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is subsequently reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.

While specific examples detailing the use of this compound in the synthesis of named azo dyes are not extensively documented in readily available literature, the fundamental chemical principles strongly support its utility as a precursor in this class of reactions.

The ability to introduce both a quaternary ammonium (B1175870) group and a modifiable nitro group makes this compound a useful building block in the multi-step synthesis of more complex molecules, particularly nitrogen-containing heterocycles. nih.govmdpi.com Nitrogen heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and other biologically active compounds.

The general strategy involves the initial reduction of the nitro group to an amine, as previously described. This amine can then participate in a variety of cyclization reactions to form heterocyclic rings. For instance, the amine can react with dicarbonyl compounds, haloalkanes, or other bifunctional reagents to construct five- or six-membered rings. While specific, named complex molecules synthesized directly from this compound are not prominently featured in the literature, its potential as a starting material for generating substituted anilines that are subsequently used in the synthesis of complex frameworks is well-established in principle.

Catalytic Applications and Mechanisms

The charged nature of this compound and the reactivity of its constituent parts have led to investigations into its use in various catalytic applications.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu Quaternary ammonium salts are a cornerstone of PTC, acting as "phase-transfer agents" that carry a reactant from one phase to another where the reaction can occur. core.ac.uk

The mechanism of phase-transfer catalysis by a quaternary ammonium salt like this compound generally involves the following steps:

An anion from the aqueous phase (e.g., hydroxide, cyanide) is exchanged with the chloride anion of the quaternary ammonium salt.

The resulting ion pair, now with a more lipophilic cation, is able to migrate into the organic phase.

In the organic phase, the anion is now "naked" and highly reactive, allowing it to react with the organic substrate.

The quaternary ammonium cation then returns to the aqueous phase to repeat the cycle.

While the use of quaternary ammonium salts as phase-transfer catalysts is a well-established field, specific studies detailing the efficiency and scope of this compound in this role are not widely reported. However, its structural features are consistent with those of effective phase-transfer catalysts.

N,N,N-trimethylanilinium salts have been investigated as electrophilic methylating agents. researchgate.net In these reactions, the trimethylammonium group serves as a source of a methyl group, which is transferred to a nucleophile. The reactivity of these salts in methylation reactions is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, are expected to enhance the electrophilicity of the methyl groups, potentially making the compound a more effective methylating agent.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction, typically involving the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

More recently, the use of quaternary ammonium salts as coupling partners in such reactions has been explored. In this context, N,N,N-trimethylanilinium salts can serve as arylating agents, where the trimethylamine (B31210) group acts as a leaving group. The general catalytic cycle for a Buchwald-Hartwig-type amination using an anilinium salt would involve:

Oxidative addition of the palladium(0) catalyst to the C-N bond of the anilinium salt to form a palladium(II) intermediate.

Base-mediated deprotonation of the amine coupling partner.

Ligand exchange, where the deprotonated amine displaces a ligand on the palladium center.

Reductive elimination from the palladium(II) complex to form the desired C-N bond and regenerate the palladium(0) catalyst.

While the use of N,N,N-trimethylanilinium salts in palladium-catalyzed cross-coupling reactions is an active area of research, specific examples and detailed studies employing this compound as the aryl source are not extensively documented. The presence of the nitro group could potentially influence the reactivity of the compound in such transformations.

Enantioselective Catalysis Research

There is no available scientific literature or published research to indicate that this compound has been investigated or utilized as a catalyst, ligand, or reagent in enantioselective catalysis. Searches for its role in asymmetric synthesis, a critical aspect of modern pharmaceutical and fine chemical production, did not yield any relevant studies. Therefore, no data on its catalytic activity, enantioselectivity, or substrate scope can be presented.

Supramolecular Recognition and Host-Guest Chemistry Investigations

Investigations into the role of this compound in supramolecular recognition and host-guest chemistry have not been reported in peer-reviewed literature. The fundamental interactions required for a compound to act as a host or guest molecule, such as hydrogen bonding, pi-stacking, or electrostatic interactions involving this specific anilinium salt, have not been the subject of dedicated study. As a result, there are no findings on its binding constants, complex formation, or application in molecular sensing or self-assembly based on these principles.

Polymer Design and Materials Science Applications

The application of this compound in polymer design or materials science is not documented in the current body of scientific research. There is no evidence to suggest its use as a monomer, a functional additive, or a modifying agent in the development of new polymers or materials. Consequently, information regarding its influence on polymer properties, such as thermal stability, conductivity, or mechanical strength, is nonexistent.

Derivatization Strategies and Advanced Analytical Methodologies

Derivatization for Enhanced Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. However, the detection of certain analytes can be challenging due to poor ionization efficiency or low abundance. Chemical derivatization offers a solution by modifying the target molecules to improve their detectability.

Improvement of Ionization Efficiency in Mass Spectrometry

A significant hurdle in mass spectrometry is the efficient conversion of neutral analyte molecules into gas-phase ions. N,N,N-Trimethyl-3-nitroanilinium chloride possesses a permanently charged quaternary ammonium (B1175870) group. This "pre-charged" nature is highly advantageous for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. spectroscopyonline.com By attaching this charged moiety to a target analyte, the ionization efficiency of the analyte can be dramatically increased, leading to a substantial improvement in signal intensity and, consequently, lower limits of detection. ddtjournal.com The principle is analogous to the well-established use of Girard's reagents, which also contain a quaternary ammonium group and are used to enhance the MS signal of steroids and other carbonyl-containing compounds. nih.govresearchgate.net

Theoretical studies on nitroanilines have shown that proton transfer is an efficient process, further suggesting that compounds like N,N,N-Trimethyl-3-nitroanilinium would be readily detectable in the positive ion mode. researchgate.netnih.gov

Targeting Specific Functional Groups for Derivatization

The utility of a derivatization agent lies in its ability to selectively react with specific functional groups on the target analytes. While this compound itself is relatively stable, its synthesis originates from 3-nitroaniline (B104315). nist.govnih.gov The amino group of 3-nitroaniline is a primary target for derivatization reactions. For instance, anilines are known to react with aldehydes and ketones to form Schiff bases, a reaction that can be exploited for the specific labeling of these carbonyl compounds. nih.gov

Furthermore, aniline (B41778) derivatives can be used to target carboxylic acids. In a typical reaction, the carboxylic acid is first activated, for example with a carbodiimide, and then reacts with the aniline to form a stable amide bond. This strategy has been successfully employed to enhance the detection of carboxylic acids in complex biological samples by LC-MS/MS. researchgate.net Therefore, a derivatization reagent incorporating the N,N,N-trimethyl-3-nitroanilinium structure could be designed to specifically target and enhance the detection of a wide range of biologically important molecules.

On-Tissue Chemical Derivatization (OTCD) Protocols

On-Tissue Chemical Derivatization (OTCD) involves applying a derivatizing reagent directly onto a tissue section prior to MSI analysis. chemspider.com This in-situ modification enhances the detection sensitivity of target analytes in their native spatial context.

A general OTCD protocol that could be adapted for a reagent like this compound would involve the following steps:

Tissue Section Preparation: Thin tissue sections (typically 10-20 µm) are mounted on a conductive slide.

Reagent Application: The derivatization reagent, dissolved in an appropriate solvent, is sprayed uniformly over the tissue section using an automated sprayer to ensure even coating and minimize delocalization of analytes.

Incubation: The slide is then incubated under controlled conditions (e.g., specific temperature and humidity) to allow the derivatization reaction to proceed to completion.

Matrix Application: For MALDI-MSI, a matrix solution is subsequently applied over the derivatized tissue.

MSI Analysis: The slide is introduced into the mass spectrometer for data acquisition.

The successful implementation of such a protocol would depend on optimizing reaction conditions, including solvent composition, reagent concentration, incubation time, and temperature, to maximize the derivatization yield and preserve the spatial integrity of the analytes. mdpi.com

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In LC-MS, the chemical properties of an analyte dictate its retention on the chromatographic column and its response in the mass spectrometer. Derivatization with a molecule like this compound can be strategically employed to improve LC-MS analysis in several ways.

By introducing a polar, permanently charged group onto a non-polar or weakly polar analyte, its retention behavior in reversed-phase liquid chromatography (RP-LC) can be significantly altered. This can be particularly useful for analytes that are poorly retained on C18 columns, allowing for better separation from interfering matrix components. The enhanced ionization efficiency, as discussed previously, directly translates to improved sensitivity in the mass spectrometer. ddtjournal.com

The development of an LC-MS/MS method using such a derivatization strategy would involve the selection of appropriate chromatographic conditions (mobile phase composition, gradient, and column chemistry) to achieve optimal separation of the derivatized analytes. Furthermore, the fragmentation of the derivatized ion in the collision cell of a tandem mass spectrometer would be studied to identify characteristic product ions for highly selective and sensitive quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Analytical Method Development and Validation for Trace Analysis

The development and validation of an analytical method for trace analysis using a novel derivatization reagent is a rigorous process that ensures the reliability and accuracy of the results.

Method Development would focus on:

Optimization of the Derivatization Reaction: This includes investigating the effects of reagent concentration, reaction time, temperature, and pH to achieve maximum derivatization efficiency.

Optimization of LC Separation: Evaluating different columns, mobile phases, and gradient profiles to obtain the best chromatographic resolution and peak shape for the derivatized analytes.

Optimization of MS/MS Parameters: Tuning parameters such as collision energy to find the most intense and specific precursor-to-product ion transitions for quantification.

Method Validation would be performed according to established guidelines and would typically include the assessment of:

Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample matrix.

Linearity and Range: Establishing the concentration range over which the method provides a linear response.

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified.

Matrix Effects: Assessing the influence of the sample matrix on the ionization of the analyte.

Stability: Evaluating the stability of the analyte and its derivative in the sample matrix and in prepared solutions.

The successful validation of such a method would provide a robust and reliable tool for the trace analysis of specific target molecules in complex samples.

Advanced Structure Activity Relationship Sar Studies

Influence of the Trimethylammonium Moiety on Reactivity and Functionality

The trimethylammonium group (-N(CH₃)₃⁺) is a powerful electron-withdrawing group due to its permanent positive charge. This charge significantly influences the electronic landscape of the aromatic ring, primarily through a strong inductive effect (-I effect). This inductive pull deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions compared to aniline (B41778) or even nitrobenzene. The positive charge is not delocalized into the ring via resonance, meaning its influence is primarily transmitted through the sigma bond framework.

Furthermore, the trimethylammonium moiety is sterically demanding. The three methyl groups create a bulky substituent that can hinder the approach of reactants to the adjacent positions on the aromatic ring. This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions.

Impact of the Nitro Group and its Position on Electronic Properties and Chemical Reactivity

The nitro group (-NO₂) is also a potent deactivating group, exerting its influence through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R effect). The nitro group withdraws electron density from the aromatic ring, particularly from the ortho and para positions relative to itself.

In N,N,N-Trimethyl-3-nitroanilinium chloride, the nitro group is situated at the meta position relative to the trimethylammonium group. This specific positioning is critical. Both groups are meta-directing for electrophilic aromatic substitution, meaning they direct incoming electrophiles to the positions meta to themselves (positions 4, 5, and 6). The combined deactivating effect of both groups makes such reactions highly unfavorable under standard conditions.

The electronic properties are also significantly impacted. The synergistic electron-withdrawing nature of both the trimethylammonium and nitro groups results in a highly electron-deficient aromatic ring. This electron deficiency is a key determinant of the molecule's chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAAr) reactions, should a suitable leaving group be present on the ring.

Correlation of Structural Features with Predicted Chemical Behavior and Interactions

The combined structural features of this compound allow for the prediction of its chemical behavior. The highly electron-deficient nature of the aromatic ring, a consequence of the two powerful electron-withdrawing groups, suggests a predisposition towards reactions involving nucleophiles.

Below is an interactive data table summarizing the predicted effects of the functional groups on the chemical properties of the aromatic ring:

| Functional Group | Position | Electronic Effect | Influence on Reactivity | Predicted Interactions |

| Trimethylammonium (-N(CH₃)₃⁺) | 1 | Strong -I | Deactivates ring to electrophilic substitution; Steric hindrance | Ion-dipole, Electrostatic |

| Nitro (-NO₂) | 3 | Strong -I, Strong -M | Deactivates ring to electrophilic substitution; Activates ring for potential nucleophilic substitution | Hydrogen bond acceptor |

Design Principles for Derivatives based on SAR

The structure-activity relationship of this compound provides a clear framework for the design of derivatives with tailored properties.

Modulating Electronic Properties: The electronic nature of the aromatic ring can be fine-tuned by altering the substitution pattern. For instance, introducing an electron-donating group could partially offset the deactivating effects of the existing substituents, potentially enabling certain electrophilic substitution reactions. Conversely, adding further electron-withdrawing groups would enhance the electron deficiency, making the ring even more susceptible to nucleophilic attack.

Altering Steric Hindrance: The steric environment can be modified by changing the alkyl groups on the quaternary ammonium (B1175870) center. Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) would increase the steric bulk, which could be exploited to control the regioselectivity of reactions or to modulate interactions with specific binding sites.

Varying the Anion: As an ionic compound, the chloride anion can be exchanged for other anions (e.g., bromide, iodide, tetrafluoroborate). This would not alter the structure of the cation but could significantly impact the compound's physical properties, such as its solubility in different solvents and its crystal lattice energy.

These design principles, derived from a thorough understanding of the SAR of this compound, pave the way for the creation of a diverse range of new chemical entities with specific, predictable functionalities.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The current body of publicly available research on N,N,N-Trimethyl-3-nitroanilinium chloride is somewhat limited. While its general synthesis and applications are known, there is a notable lack of detailed, peer-reviewed studies on its specific reaction mechanisms, kinetics, and the full scope of its synthetic utility. A significant opportunity exists for researchers to publish detailed experimental protocols for its synthesis and purification, which would be of great value to the chemical community. Furthermore, in-depth investigations into its reactivity with a wider range of nucleophiles and its potential as a catalyst or phase-transfer agent are warranted.

Emerging Methodologies and Techniques Applicable to the Compound

Advances in analytical instrumentation offer new avenues for the characterization of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in unambiguous identification and structural elucidation. nih.govacs.org Modern NMR techniques, including 2D NMR experiments, can offer a more detailed picture of its molecular structure and conformation in solution. The application of computational chemistry, specifically Density Functional Theory (DFT), could provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Potential for Interdisciplinary Research Collaborations

The dual functionality of this compound, possessing both a quaternary ammonium (B1175870) salt and a nitroaromatic moiety, makes it an interesting candidate for interdisciplinary research. Collaborations between synthetic organic chemists, materials scientists, and medicinal chemists could lead to the development of novel materials with unique electronic or biological properties. For instance, its potential use in the synthesis of functional polymers or as a component in ionic liquids could be explored.

Broader Scientific Impact of Research on this compound

Further research on this compound could have a broader impact on several scientific areas. A deeper understanding of its reactivity could contribute to the development of new synthetic methodologies in organic chemistry. Its role as a precursor to dyes and pharmaceuticals highlights the importance of fundamental research on chemical intermediates. Moreover, detailed studies on its properties and reactivity would add to the growing body of knowledge on functionalized quaternary ammonium salts, a class of compounds with diverse and important applications.

Q & A

Basic: What are the established synthetic routes for preparing N,N,N-Trimethyl-3-nitroanilinium chloride in laboratory settings?

Methodological Answer:

The compound is typically synthesized via quaternization of 3-nitroaniline derivatives with methylating agents. A common approach involves reacting 3-nitroaniline with methyl iodide or methyl chloride in the presence of a base (e.g., trimethylamine) to form the quaternary ammonium salt. For example, analogous syntheses of N-(4-methylbenzyl)-3-nitroanilinium chloride involved alkylation of the parent aniline derivative with methylating agents under controlled conditions . Crystallization from polar solvents like ethanol or acetonitrile is recommended to isolate the chloride salt. Characterization via elemental analysis and NMR is critical to confirm purity .

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related compounds (e.g., 3-cyano-N-(2-hydroxybenzyl)anilinium chloride), SC-XRD parameters include a monoclinic crystal system with space group P2₁/c and refinement using SHELX-97 software. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>19:1) to ensure accuracy . Complementary techniques like FT-IR (C-N⁺ stretching at ~1630 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) validate the nitro and trimethylammonium groups .

Advanced: What reaction mechanisms explain the stability of the quaternary ammonium group under acidic or oxidizing conditions?

Methodological Answer:

The quaternary ammonium group resists hydrolysis due to steric hindrance and strong C-N⁺ bonding. However, under strongly acidic conditions (pH < 2), partial decomposition may occur via retro-quaternization. Studies on analogous compounds (e.g., trimethylphenylammonium chloride) show that electron-withdrawing groups (e.g., -NO₂ at the meta position) enhance stability by reducing nucleophilic attack on the ammonium center . Kinetic experiments using UV-Vis spectroscopy (monitoring absorbance at 270–300 nm) can quantify degradation rates under varying pH and temperature .

Advanced: How does the nitro group influence the electronic properties and reactivity of this compound?

Methodological Answer:

The nitro group at the meta position induces strong electron-withdrawing effects, polarizing the aromatic ring and stabilizing the positive charge on the ammonium center. This is confirmed via density functional theory (DFT) calculations, which reveal reduced electron density at the nitrogen atom (NPA charge ≈ +0.45 e). Experimentally, cyclic voltammetry shows a reduction peak at -0.8 V vs. Ag/AgCl, corresponding to nitro group reduction. This electronic profile makes the compound a potential catalyst in electrophilic substitution reactions .

Advanced: What crystallographic challenges arise during SC-XRD analysis of this compound derivatives?

Methodological Answer:

Key challenges include:

- Disorder in the methyl groups : Refinement using restraints (e.g., ISOR in SHELXL) or twinning corrections may be required.

- Solvent inclusion : Polar solvents (e.g., water) often co-crystallize, necessitating SQUEEZE processing in PLATON to model electron density .

- Thermal motion : High thermal parameters (B > 5 Ų) for the nitro group require anisotropic displacement parameter refinement.

For example, N-(4-methylbenzyl)-3-nitroanilinium chloride exhibited a mean C-C bond length of 1.39 Å, with deviations resolved via Hirshfeld surface analysis .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often stem from solvent polarity and impurity levels. A systematic approach includes:

Phase-solubility studies : Measure solubility in binary solvent systems (e.g., ethanol-water) using gravimetric analysis.

HPLC purity checks : Ensure >98% purity via reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA).

Temperature dependence : Plot ln(solubility) vs. 1/T to calculate enthalpy of dissolution (ΔH°). For example, solubility in methanol increases exponentially above 40°C due to entropy-driven dissolution .

Advanced: What role does this compound play in supramolecular chemistry applications?

Methodological Answer:

The compound serves as a cationic template for anion recognition. Studies on similar quaternary ammonium salts (e.g., trimethylphenylammonium chloride) demonstrate selective binding with sulfonate anions via electrostatic and π-π interactions. Isothermal titration calorimetry (ITC) can quantify binding constants (K ≈ 10³–10⁴ M⁻¹) in acetonitrile . Applications include designing ion-selective sensors or porous coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.